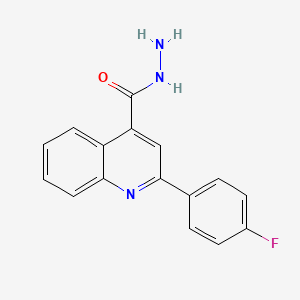
2-(4-Fluorophenyl)quinoline-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)quinoline-4-carbohydrazide is a member of quinolines .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(4-fluorophenyl)-4-quinolinecarbohydrazide . The InChI code is 1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 2-(4-Fluorophenyl)quinoline-4-carbohydrazide .Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)quinoline-4-carbohydrazide has a molecular weight of 281.28 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its topological polar surface area is 68 Ų .Aplicaciones Científicas De Investigación
Radioligand Development for PET Imaging
Quinoline derivatives, such as 2-(4-fluorophenyl)quinoline-4-carbohydrazide, have been explored for their potential in developing radioligands for positron emission tomography (PET). Matarrese et al. (2001) investigated quinoline-2-carboxamide derivatives, including those with fluorophenyl groups, as potential radioligands for visualizing peripheral benzodiazepine receptors. They found these compounds to exhibit high specific binding to peripheral benzodiazepine type receptors in various organs, suggesting their utility in PET imaging for diagnostic purposes (Matarrese et al., 2001).
Antimicrobial Properties
Research by Faldu et al. (2014) and Bello et al. (2017) explored the antimicrobial properties of quinoline derivatives, including those structurally related to 2-(4-fluorophenyl)quinoline-4-carbohydrazide. These studies synthesized various quinoline-4-carbohydrazide derivatives and evaluated their in vitro antimicrobial efficacy against bacteria and fungi. The findings indicated the potential of these compounds as antimicrobial agents, highlighting their relevance in the development of new therapeutic drugs (Faldu et al., 2014), (Bello et al., 2017).
Amylolytic Agents
Makki et al. (2012) synthesized novel fluorine-bearing quinoline-4-carboxylic acids and related compounds, demonstrating their efficacy as amylolytic agents. This research shows the potential of fluorine-substituted quinoline derivatives in biochemical applications, particularly in targeting enzymatic functions (Makki et al., 2012).
Anticancer Properties
Research by Hafez et al. (2016) and others explored the anticancer properties of quinoline derivatives, including fluorophenyl-substituted quinolines. These studies synthesized and evaluated various quinoline derivatives for their cytotoxic effects against cancer cell lines. Their findings indicate the potential of these compounds as novel anticancer agents, contributing to the development of new therapeutic strategies in oncology (Hafez et al., 2016).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)quinoline-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O/c17-11-7-5-10(6-8-11)15-9-13(16(21)20-18)12-3-1-2-4-14(12)19-15/h1-9H,18H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGEBJEQZLUHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)quinoline-4-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(3,4-difluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2646679.png)
![2,5-diphenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2646681.png)
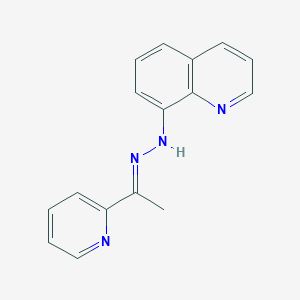
![N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]ethanesulfonamide](/img/structure/B2646684.png)
![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2646686.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2646690.png)
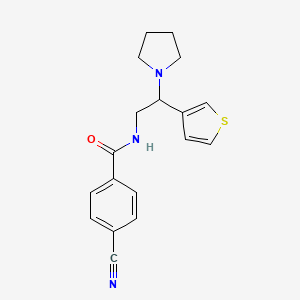
![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2646693.png)
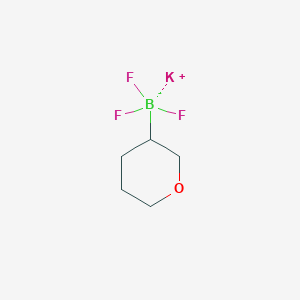
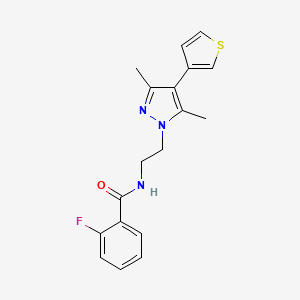
![2,4-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646698.png)
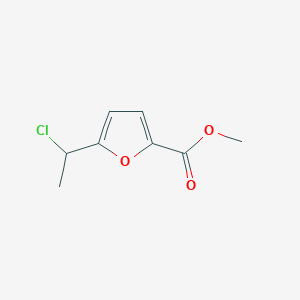
![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2646700.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dichlorophenyl)piperazine-1-carboxamide](/img/structure/B2646701.png)